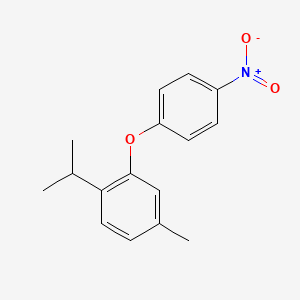![molecular formula C15H14O5 B2638166 Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate CAS No. 694502-66-4](/img/structure/B2638166.png)
Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate, also known as Methyl Xanthione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluorescence and Metal Interaction Studies
Research into compounds structurally related to Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate reveals their potential in fluorescence-based applications. For instance, derivatives of benzo[c]chromen-6-one have been shown to display fluorescence enhancement in the presence of metals, suggesting their utility in spectrofluorometric analyses across various sciences including analytical, environmental, and medicinal chemistry (Gülcan et al., 2022). This finding underscores the importance of substituent effects on the fluorescence properties of these molecules, offering insights into their potential research applications.
Antimicrobial and Antifungal Activities
The synthesis of novel chromone-pyrimidine coupled derivatives, including those structurally similar to the compound , has been reported to exhibit significant in vitro antifungal and antibacterial activities. These activities were evaluated against selected Gram-positive and Gram-negative bacterial strains, showcasing the potential of such derivatives in the development of new antimicrobial agents (Tiwari et al., 2018). The promising results indicate the potential for further exploration of these compounds in medical and environmental microbiology research.
Neuropharmacological Properties
Research on related 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones derivatives through Mannich base synthesis has demonstrated neuropharmacological activities in animal models. These compounds showed low toxicity and acted as stimulants of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002). Such findings suggest the potential for these compounds in the development of new treatments for neurological conditions.
Synthesis and Molecular Structure Insights
Advancements in the synthesis and characterization of coumarin derivatives, akin to this compound, have been documented. These include novel approaches to generating coumarin-based compounds with potential antioxidative, antihyperglycemic, and antimicrobial activities. Quantum chemical studies complement these synthetic strategies, offering a detailed understanding of the molecular structure and properties of such compounds (Al-Amiery et al., 2016). This research underscores the versatility of coumarin derivatives in various scientific applications, from drug development to materials science.
Propiedades
IUPAC Name |
methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-15(17)19-9-6-7-11-10-4-2-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSGYDGFLJYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)
![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
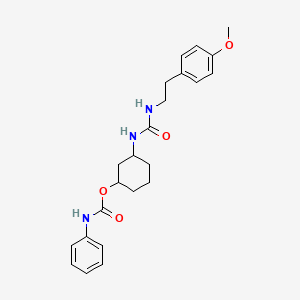
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)

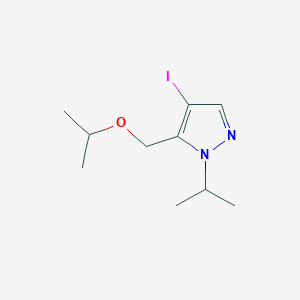
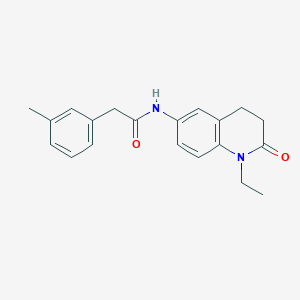
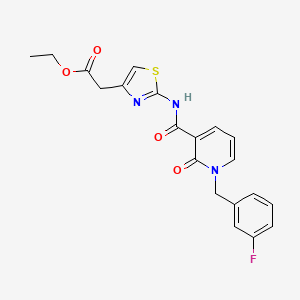
![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)
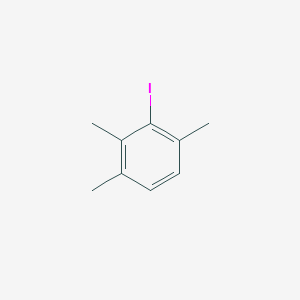

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)
